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Compound of Interest

Compound Name: Folate sodium

Cat. No.: B1496492 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used

for the identification and characterization of sodium folate. Detailed methodologies for

Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy,

Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are

presented, along with key quantitative data summarized for ease of comparison. This

document is intended to serve as a valuable resource for researchers and professionals

involved in the development and quality control of pharmaceutical products containing sodium

folate.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a robust method for the quantitative analysis of sodium folate, based on

the principle of light absorption by the pterin ring system.

Quantitative UV-Vis Data for Sodium Folate
The absorption profile of sodium folate is pH-dependent. In a 0.1 M sodium hydroxide solution,

it typically exhibits three distinct absorption maxima.[1]
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Parameter Wavelength (nm)
Molar Absorptivity
(ε) (L·mol⁻¹·cm⁻¹)

Reference
Absorbance

λmax 1 ~256 ~26,800 ~0.59[1]

λmax 2 ~283 ~26,200 ~0.575[1]

λmax 3 ~365 ~9,400 ~0.206[1]

Note: Molar absorptivity values are estimated based on the molecular weight of sodium folate

(~463.38 g/mol ) and reference absorbance values for a specific concentration.

Experimental Protocol: UV-Vis Spectroscopy
This protocol outlines the procedure for determining the absorbance spectrum of sodium folate.

Equipment and Materials:

Double-beam UV-Vis spectrophotometer

Matched 1 cm quartz cuvettes

Calibrated analytical balance

Volumetric flasks and pipettes

Sodium folate reference standard

0.1 M Sodium Hydroxide (NaOH) solution

Purified water

Procedure:

Instrument Preparation: Power on the spectrophotometer and allow the lamps to stabilize for

at least 15-30 minutes.

Blank Preparation: Fill a clean quartz cuvette with the 0.1 M NaOH solution to serve as the

blank.
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Standard Solution Preparation:

Accurately weigh approximately 10 mg of the sodium folate reference standard.

Dissolve the standard in a 100 mL volumetric flask with 0.1 M NaOH to create a stock

solution of 100 µg/mL.

From the stock solution, prepare a working solution of approximately 10 µg/mL by diluting

10 mL of the stock solution to 100 mL with 0.1 M NaOH.

Measurement:

Set the spectrophotometer to scan a wavelength range of 230 nm to 400 nm.

Place the blank cuvette in the reference holder and the sample cuvette (containing the

sodium folate working solution) in the sample holder.

Perform a baseline correction with the blank solution.

Acquire the absorbance spectrum of the sodium folate solution.

Data Analysis:

Identify the wavelengths of maximum absorbance (λmax).

Record the absorbance values at these maxima. The results should be consistent with the

data presented in the table above.[1][2]

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in

sodium folate, providing a molecular fingerprint for the compound.

Characteristic FTIR Absorption Bands for Sodium Folate
The FTIR spectrum of sodium folate is characterized by absorption bands corresponding to its

various functional groups. The deprotonation of the carboxylic acid groups in folic acid to form

the sodium salt results in characteristic shifts in the carbonyl stretching frequencies.
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Wavenumber (cm⁻¹) Assignment Functional Group

~3400 (broad) N-H and O-H stretching
Amine, Amide, and residual

water

~1690 C=O stretching (Amide I)
Pterin ring and p-

aminobenzoyl group

~1605
N-H bending and C=C

stretching
Amine and aromatic rings

~1570
Antisymmetric COO⁻

stretching

Carboxylate (glutamate

moiety)

~1480 C=C stretching Phenyl and pterin rings[3]

~1400 Symmetric COO⁻ stretching
Carboxylate (glutamate

moiety)

~1220 C-N stretching Aromatic amine

Note: Peak positions can vary slightly depending on the sample preparation and instrument.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet
Method)
The potassium bromide (KBr) pellet method is a common technique for analyzing solid

samples.[4][5][6]

Equipment and Materials:

FTIR spectrometer

Agate mortar and pestle

Hydraulic press with a pellet-forming die

Infrared lamp or oven

Sodium folate sample
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Spectroscopic grade Potassium Bromide (KBr), dried

Procedure:

Sample Preparation:

Dry the KBr powder in an oven at ~110°C for at least 2 hours to remove moisture and

store in a desiccator.[6]

Place approximately 1-2 mg of the sodium folate sample into the agate mortar.

Grind the sample to a fine, consistent powder.

Add approximately 100-200 mg of the dried KBr powder to the mortar.

Gently but thoroughly mix and grind the sample and KBr together until a homogenous

mixture is obtained.

Pellet Formation:

Transfer the mixture to the pellet die.

Place the die in the hydraulic press.

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or

translucent pellet.[5]

Measurement:

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR

spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the FTIR spectrum of the sample, typically over a range of 4000 to 400 cm⁻¹.

Data Analysis:
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Identify the characteristic absorption bands and compare them to the reference data for

sodium folate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and environment

of the hydrogen (¹H) and carbon (¹³C) atoms within the sodium folate molecule.

¹H NMR Spectroscopic Data for Sodium Folate
The following data is based on the spectrum of folic acid in D₂O, which is a close

approximation for sodium folate in the same solvent due to the exchange of labile protons.

Chemical Shift (δ, ppm) Multiplicity Assignment

~8.6 Singlet H-7 (Pterin ring)

~7.6 Doublet
H-2', H-6' (p-aminobenzoyl

ring)

~6.6 Doublet
H-3', H-5' (p-aminobenzoyl

ring)

~4.5 Singlet H-9 (Methylene bridge)

~4.3 Multiplet α-CH (Glutamate)

~2.3 Multiplet γ-CH₂ (Glutamate)

~2.0 Multiplet β-CH₂ (Glutamate)

¹³C NMR Spectroscopic Data for Sodium Folate
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1496492?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ, ppm) Assignment

~178 Carboxylate Carbons (Glutamate)

~168 Amide Carbonyl

~165 C-4 (Pterin ring)

~155 C-2 (Pterin ring)

~152 C-8a (Pterin ring)

~150 C-4' (p-aminobenzoyl ring)

~130 C-2', C-6' (p-aminobenzoyl ring)

~128 C-1' (p-aminobenzoyl ring)

~122 C-6 (Pterin ring)

~112 C-3', C-5' (p-aminobenzoyl ring)

~55 α-CH (Glutamate)

~48 C-9 (Methylene bridge)

~33 β-CH₂ (Glutamate)

~30 γ-CH₂ (Glutamate)

Note: Chemical shifts are approximate and can be influenced by solvent, pH, and temperature.

[7][8][9]

Experimental Protocol: NMR Spectroscopy
Equipment and Materials:

NMR spectrometer (e.g., 400 MHz or higher)

5 mm NMR tubes

Sodium folate sample

Deuterium oxide (D₂O)
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Procedure:

Sample Preparation:

Accurately weigh 5-10 mg of sodium folate and dissolve it in approximately 0.6-0.7 mL of

D₂O in a clean, dry vial.

Transfer the solution to an NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock onto the deuterium signal of the D₂O.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

Use a standard 1D proton pulse sequence, often with solvent suppression to attenuate the

residual HDO signal.

Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.[10]

Set the relaxation delay (d1) to be at least 1-2 seconds to allow for sufficient relaxation of

the protons between pulses.[11]

¹³C NMR Acquisition:

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

Use a standard 1D carbon pulse sequence with proton decoupling.

A higher number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.
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A shorter relaxation delay can often be used.

Data Processing and Analysis:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum.

Perform baseline correction.

Reference the spectrum (the residual HDO peak at ~4.79 ppm can be used for the ¹H

spectrum).

Integrate the signals and determine their multiplicities.

Assign the peaks to the corresponding nuclei in the sodium folate structure.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of sodium folate and can provide

structural information through analysis of its fragmentation patterns. Electrospray ionization

(ESI) is a common soft ionization technique suitable for this molecule.

Expected Mass Spectrometric Data for Sodium Folate
In positive ion ESI-MS, sodium folate is expected to be readily observed as its sodium adduct.

Ion Formula Calculated m/z

[M+H]⁺ [C₁₉H₁₉N₇O₆ + H]⁺ 442.1470

[M+Na]⁺ [C₁₉H₁₈N₇O₆Na + Na]⁺ 484.1119

[M-H+2Na]⁺ [C₁₉H₁₈N₇O₆Na + Na]⁺ 484.1119

M represents the neutral folic acid molecule for the protonated species and the monosodium

salt for the sodiated species.
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Fragmentation: Tandem MS (MS/MS) of the precursor ions would likely show characteristic

fragmentation patterns. A primary fragmentation pathway involves the cleavage of the C9-N10

bond, separating the pterin moiety from the p-aminobenzoylglutamate portion.

Experimental Protocol: LC-MS/MS
This protocol provides a general method for the analysis of sodium folate using liquid

chromatography coupled with tandem mass spectrometry.

Equipment and Materials:

LC-MS/MS system with an electrospray ionization (ESI) source

C18 HPLC column (e.g., 100 x 2.1 mm, 2.6 µm)

Sodium folate sample

Mobile Phase A: Water with 0.1% formic acid

Mobile Phase B: Acetonitrile with 0.1% formic acid

Purified water and HPLC-grade solvents

Procedure:

Sample Preparation:

Dissolve the sodium folate sample in a suitable solvent, such as a water/methanol mixture,

to a concentration of approximately 1 µg/mL.

LC Conditions:

Set the column temperature to 30°C.

Use a flow rate of 0.4 mL/min.

Employ a gradient elution, for example, starting with a low percentage of Mobile Phase B

and increasing it over time to elute the analyte.
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MS Conditions:

Operate the ESI source in positive ion mode.

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas

flow and temperature.

Perform a full scan (MS1) to identify the precursor ions (e.g., m/z 442.1 and 484.1).

Select the precursor ions for collision-induced dissociation (CID) to generate product ion

spectra (MS2).

Optimize collision energy to achieve characteristic fragmentation.

Data Analysis:

Analyze the full scan data to confirm the presence of the expected precursor ions.

Examine the product ion spectra to identify characteristic fragment ions, confirming the

identity of sodium folate.

Visualizations
Experimental Workflow for Spectroscopic Identification
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Diagram 1: General Experimental Workflow for Spectroscopic Identification
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Diagram 2: Simplified Folate Metabolic Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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